molecular formula C17H24O5 B592697 1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester-d4 CAS No. 1332965-98-6

1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester-d4

Cat. No. B592697
CAS RN: 1332965-98-6
M. Wt: 312.398
InChI Key: RWCHSWLUPRJYEX-KNIGXJNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester-d4” is a labelled compound of 1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester . It’s a phthalate metabolite of Diisononyl phthalate (DINP), a plasticizer used in food contact materials . The molecular formula is C17H20D4O5 and the molecular weight is 312.39 .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C17H20D4O5 and the molecular weight is 312.39 . Other physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Food and Beverage Analysis

This compound is used as a reference standard in food and beverage analysis . It helps in the identification and quantification of various components in food and beverages.

Environmental Pollutant Standards

The compound is used as an environmental pollutant standard for the detection of pollutants in air, water, soil, sediment, and food . It helps in monitoring and controlling environmental pollution.

Clinical Diagnostics

In the field of clinical diagnostics, this compound is used for imaging, diagnosis, and newborn screening . It helps in the early detection and treatment of various diseases.

Organic Chemistry

In organic chemistry, this compound is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . It also aids in studying the structure, reaction mechanism, and reaction kinetics of compounds.

Metabolic Research

This compound is used in metabolic research to study metabolic pathways in vivo in a safe manner . It helps in understanding the metabolic processes in living organisms.

Plasticizer in Food Contact Materials

The compound is a phthalate metabolite of Diisononyl phthalate (DINP), which is a plasticizer used in food contact materials . It helps in making the materials flexible and durable.

Anti-inflammatory Applications

The compound has anti-inflammatory properties and can be used in the development of anti-inflammatory drugs .

Salicylic Acid and Impurities

The compound is used in the study and analysis of salicylic acid and its impurities . It helps in ensuring the purity and quality of salicylic acid.

properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12-13,18H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCHSWLUPRJYEX-KNIGXJNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCC(C)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester-d4
Reactant of Route 2
1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester-d4
Reactant of Route 3
1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester-d4
Reactant of Route 4
1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester-d4
Reactant of Route 5
1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester-d4
Reactant of Route 6
Reactant of Route 6
1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester-d4

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